molecular formula C54H94N20O36S3 B1260792 Streptonicozid CAS No. 5667-71-0

Streptonicozid

Cat. No.: B1260792
CAS No.: 5667-71-0
M. Wt: 1695.6 g/mol
InChI Key: OIOSFHRAQVHZRE-BZROWGSASA-N
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Description

Streptonicozid is a complex organic compound with the molecular formula C54H94N20O36S3 and a molecular weight of 1695.63 g/mol . It is known for its significant biological activity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Streptonicozid involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically requires stringent reaction conditions, such as controlled temperature and pH, to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in large quantities, which are then extracted and purified using advanced chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Streptonicozid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

Streptonicozid has a wide range of applications in scientific research, including:

Mechanism of Action

Streptonicozid exerts its effects by binding to specific molecular targets within cells. It primarily interacts with the 30S subunit of bacterial ribosomes, inhibiting protein synthesis and leading to cell death. This mechanism is similar to that of other aminoglycoside antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Streptonicozid is unique due to its complex structure and broad spectrum of activity. Unlike some of its counterparts, it exhibits a higher degree of specificity and potency against certain bacterial strains .

Conclusion

This compound is a valuable compound in scientific research, with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a subject of ongoing study and interest in various fields.

Properties

CAS No.

5667-71-0

Molecular Formula

C54H94N20O36S3

Molecular Weight

1695.6 g/mol

IUPAC Name

N-[(E)-[(2S,3R,4R,5R)-5-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]pyridine-4-carboxamide;sulfuric acid

InChI

InChI=1S/2C27H44N10O12.3H2O4S/c2*1-9-27(45,8-34-37-22(44)10-3-5-33-6-4-10)21(49-23-14(32-2)18(42)15(39)11(7-38)47-23)24(46-9)48-20-13(36-26(30)31)16(40)12(35-25(28)29)17(41)19(20)43;3*1-5(2,3)4/h2*3-6,8-9,11-21,23-24,32,38-43,45H,7H2,1-2H3,(H,37,44)(H4,28,29,35)(H4,30,31,36);3*(H2,1,2,3,4)/b2*34-8+;;;/t2*9-,11-,12+,13-,14-,15-,16+,17-,18-,19+,20+,21-,23-,24-,27+;;;/m00.../s1

InChI Key

OIOSFHRAQVHZRE-BZROWGSASA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

C[C@@H]1O[C@H]([C@@H]([C@@]1(O)/C=N/NC(=O)C2=CC=NC=C2)O[C@@H]3O[C@H]([C@@H]([C@H]([C@@H]3NC)O)O)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H]([C@@H]4N=C(N)N)O)N=C(N)N)O)O.C[C@@H]1O[C@H]([C@@H]([C@@]1(O)/C=N/NC(=O)C2=CC=NC=C2)O[C@@H]3O[C@H]([C@@H]([C@H]([C@@H]3NC)O)O)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H]([C@@H]4N=C(N)N)O)N=C(N)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Synonyms

streptomycinylidenisonicotinhydrazide
streptoniazide
streptonicozid

Origin of Product

United States

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